molecular formula C21H12N4O12 B10888625 5-Methylbenzene-1,3-diyl bis(2,4-dinitrobenzoate)

5-Methylbenzene-1,3-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B10888625
M. Wt: 512.3 g/mol
InChI Key: NBWPDRYWZKCFPP-UHFFFAOYSA-N
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Description

3-[(2,4-Dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate is an organic compound characterized by the presence of multiple nitro groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate typically involves the esterification of 3-hydroxy-5-methylphenyl 2,4-dinitrobenzoate with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis using ionic liquids, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products include substituted derivatives where the nitro groups are replaced by nucleophiles.

    Reduction: Products include the corresponding amino derivatives.

    Hydrolysis: Products include 2,4-dinitrobenzoic acid and 3-hydroxy-5-methylphenol.

Scientific Research Applications

3-[(2,4-Dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate involves its interaction with nucleophiles or reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups through a series of electron transfer steps facilitated by the reducing agent .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester functionality.

    2,4-Dinitrobenzoic acid: Similar in structure but lacks the ester functionality and the methyl group.

    3,5-Dinitrobenzoyl chloride: Used as a reagent in the synthesis of esters like 3-[(2,4-dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate.

Properties

Molecular Formula

C21H12N4O12

Molecular Weight

512.3 g/mol

IUPAC Name

[3-(2,4-dinitrobenzoyl)oxy-5-methylphenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C21H12N4O12/c1-11-6-14(36-20(26)16-4-2-12(22(28)29)8-18(16)24(32)33)10-15(7-11)37-21(27)17-5-3-13(23(30)31)9-19(17)25(34)35/h2-10H,1H3

InChI Key

NBWPDRYWZKCFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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